

INCB9471: A Technical Guide to its Allosteric Noncompetitive Inhibition of CCR5

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Compound of Interest

Compound Name: INCB9471

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This document provides an in-depth examination of **INCB9471**, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). It details the compound's mechanism of action as an allosteric noncompetitive inhibitor, presents key quantitative data from preclinical and clinical studies, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and inhibitory mechanisms.

Core Mechanism: Allosteric Noncompetitive Inhibition

INCB9471 functions as a highly specific antagonist of CCR5, a G-protein-coupled receptor (GPCR) that serves as a crucial coreceptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type-1 (HIV-1) into host cells.^{[1][2][3]} The natural ligands for CCR5 include chemokines such as MIP-1 α , MIP-1 β , and RANTES.^[1]

The inhibitory action of **INCB9471** is classified as allosteric and noncompetitive.^{[1][4][5]} This means that **INCB9471** binds to a site on the CCR5 receptor that is distinct from the binding site of its natural chemokine ligands or the HIV-1 envelope protein gp120.^{[4][6]} This binding event induces a conformational change in the receptor.^[1]

Studies have demonstrated that increasing concentrations of **INCB9471** lead to a reduction in the maximal binding of CCR5 ligands and diminish ligand-induced responses, such as calcium

mobilization, without altering the binding affinity (K_d) of the ligands themselves.^{[1][5]} This is the hallmark of noncompetitive inhibition. The binding site for **INCB9471** is located within a pocket formed by the transmembrane helices of the CCR5 receptor, near the extracellular surface.^[6] By locking the receptor in an inactive conformation, **INCB9471** effectively prevents the interaction between gp120 and CCR5, thereby blocking the membrane fusion step required for viral entry into host cells.^{[1][6][7]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **INCB9471**, derived from various in vitro and in vivo studies.

Table 1: In Vitro Biological Activity of **INCB9471**

Parameter	Assay Description	Cell Type	Value	Reference
Ligand Binding Inhibition	Inhibition of 250 pM ¹²⁵ I-labeled MIP-1β binding	IL-10-stimulated human monocytes	IC ₅₀ : Not specified	[1]
Monocyte Migration	Inhibition of monocyte migration in response to 30 nM MIP-1β	IL-10-stimulated human monocytes	IC ₅₀ : 4.8 nM	[1][8]
Anti-HIV-1 Activity	Inhibition of R5 HIV-1 infection (ADA and BaL strains)	PHA-activated human PBMCs	Geometric Mean IC ₉₀ : 9 nM	[1]
Anti-HIV-1 Activity	Inhibition of R5 HIV-1 strain ADA	Not specified	IC ₅₀ : 0.36 nM	[9]
Anti-HIV-1 Activity	Inhibition of R5 HIV-1 strain Ba-L	Not specified	IC ₅₀ : 0.16 nM	[9]
Calcium Mobilization	Inhibition of CCR5-mediated intracellular calcium mobilization	Not specified	IC ₅₀ : 16 nM	[1][5]
ERK Phosphorylation	Inhibition of CCR5-mediated ERK phosphorylation	Not specified	IC ₅₀ : 3 nM	[1]
Receptor Internalization	Inhibition of CCR5 receptor internalization	Not specified	IC ₅₀ : 1.5 nM	[1]

| Dissociation Constant (Kd) | Kinetic analysis of association/dissociation | Human PBMCs |
K_d: 3.1 nM |[1] |

Table 2: In Vitro ADMET Profile of **INCB9471**

Parameter	Assay Description	Value	Reference
Permeability	Caco-2 monolayer assay	16.5 x 10 ⁻⁶ cm/s	[1]
Efflux Substrate	Bidirectional transport across Caco-2 cells	Not a substrate for P-gp	[1]
Protein Binding	Human serum	16% (free fraction)	[1]

| Metabolic Stability | Human liver microsomes | Low intrinsic clearance |[1] |

Table 3: Pharmacokinetic Parameters of **INCB9471**

Species	Dosing Route	Dose (mg/kg)	T _{1/2} (h)	Oral Bioavailability (F%)	Reference
Rat	Intravenous (IV)	1	6	N/A	[1][8]
Rat	Oral (PO)	20	12	100%	[1][8]
Dog	Intravenous (IV)	1	11	N/A	[1][8]
Dog	Oral (PO)	20	17	95%	[1][8]

| Human | Repeat Dosing (Phase I/II) | Not specified | 58 - 60 | N/A |[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competition Binding Assay

This assay was used to determine the ability of **INCB9471** to inhibit the binding of a natural ligand to CCR5.

- Cells: IL-10-stimulated primary human monocytes were used as they express CCR5.[1][4]
- Radioligand: ^{125}I -labeled Macrophage Inflammatory Protein-1 β (MIP-1 β) at a concentration of 250 pM was used.[1]
- Procedure:
 - Monocytes were incubated with varying concentrations of **INCB9471**.
 - ^{125}I -MIP-1 β was added to the cell suspension.
 - The mixture was incubated to allow for competitive binding to reach equilibrium.
 - Cell-bound radioactivity was separated from unbound radioligand via filtration.
 - The amount of bound ^{125}I -MIP-1 β was quantified using a gamma counter.
- Analysis: The data was used to calculate the IC_{50} value, representing the concentration of **INCB9471** required to inhibit 50% of the specific binding of ^{125}I -MIP-1 β .

Monocyte Migration (Chemotaxis) Assay

This functional assay measured the ability of **INCB9471** to block cell migration induced by a CCR5 ligand.

- Cells: IL-10-stimulated human monocytes were used.[1]
- Chemoattractant: MIP-1 β at a concentration of 30 nM was placed in the lower chamber of a multi-well migration plate (e.g., a Boyden chamber).[1]
- Procedure:
 - Monocytes were pre-incubated with various concentrations of **INCB9471**.

- The treated cells were placed in the upper chamber of the migration plate, separated from the lower chamber by a porous membrane.
- The plate was incubated for a set period to allow cells to migrate through the pores towards the chemoattractant.
- The number of migrated cells in the lower chamber was quantified.
- Analysis: The IC_{50} value was determined by plotting the percentage of migration inhibition against the concentration of **INCB9471**.

Anti-HIV-1 Infection Assay

This assay determined the antiviral potency of **INCB9471** against R5-tropic HIV-1 strains.

- Cells: Phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs) were used as target cells.[\[1\]](#)
- Virus: Laboratory-adapted R5-tropic HIV-1 strains (e.g., ADA and BaL) were used.[\[1\]](#)
- Procedure:
 - PBMCs were pre-incubated with a range of **INCB9471** concentrations.
 - The cells were then infected with a known amount of the HIV-1 virus.
 - The cultures were maintained for several days to allow for viral replication.
 - Culture supernatants were collected at specific time points.
 - Viral replication was quantified by measuring the amount of viral p24 core protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[\[1\]](#)
- Analysis: The IC_{90} value, the concentration of the compound required to inhibit 90% of viral replication, was calculated.[\[1\]](#)

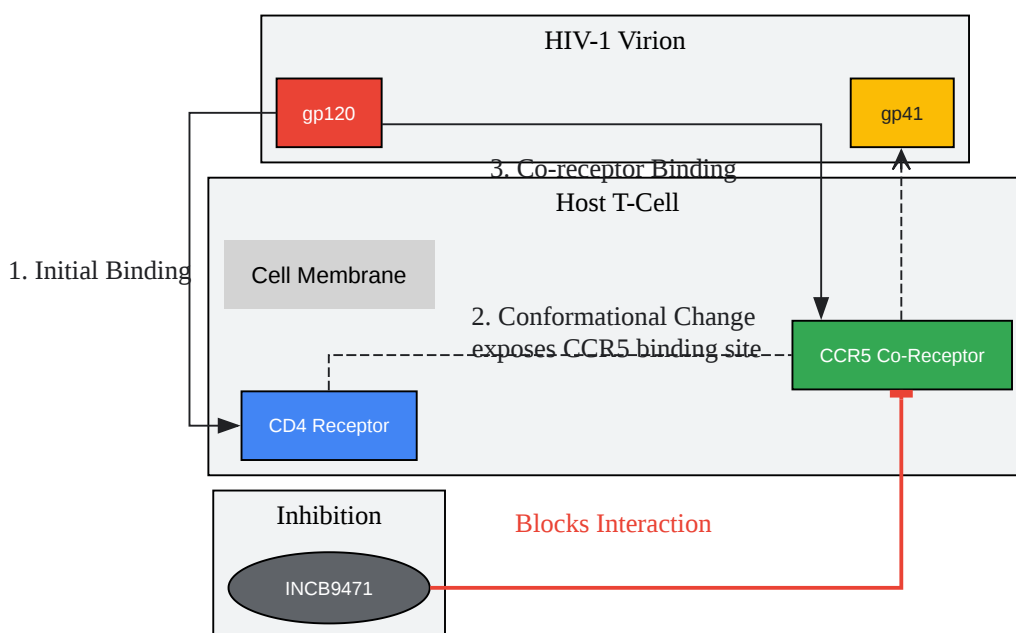
Calcium Mobilization Assay

This assay measured the effect of **INCB9471** on CCR5-mediated intracellular signaling.

- Principle: Ligand binding to a GPCR like CCR5 typically induces the release of intracellular calcium (Ca^{2+}) stores.
- Procedure:
 - CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
 - Cells were pre-treated with different concentrations of **INCB9471**.
 - A CCR5 agonist (e.g., MIP-1 β) was added to stimulate the receptor.
 - The change in intracellular calcium concentration was measured by monitoring the change in fluorescence intensity over time using a fluorometric plate reader.
- Analysis: The IC_{50} value for the inhibition of the calcium flux was calculated.[\[1\]](#)[\[5\]](#)

Mandatory Visualizations

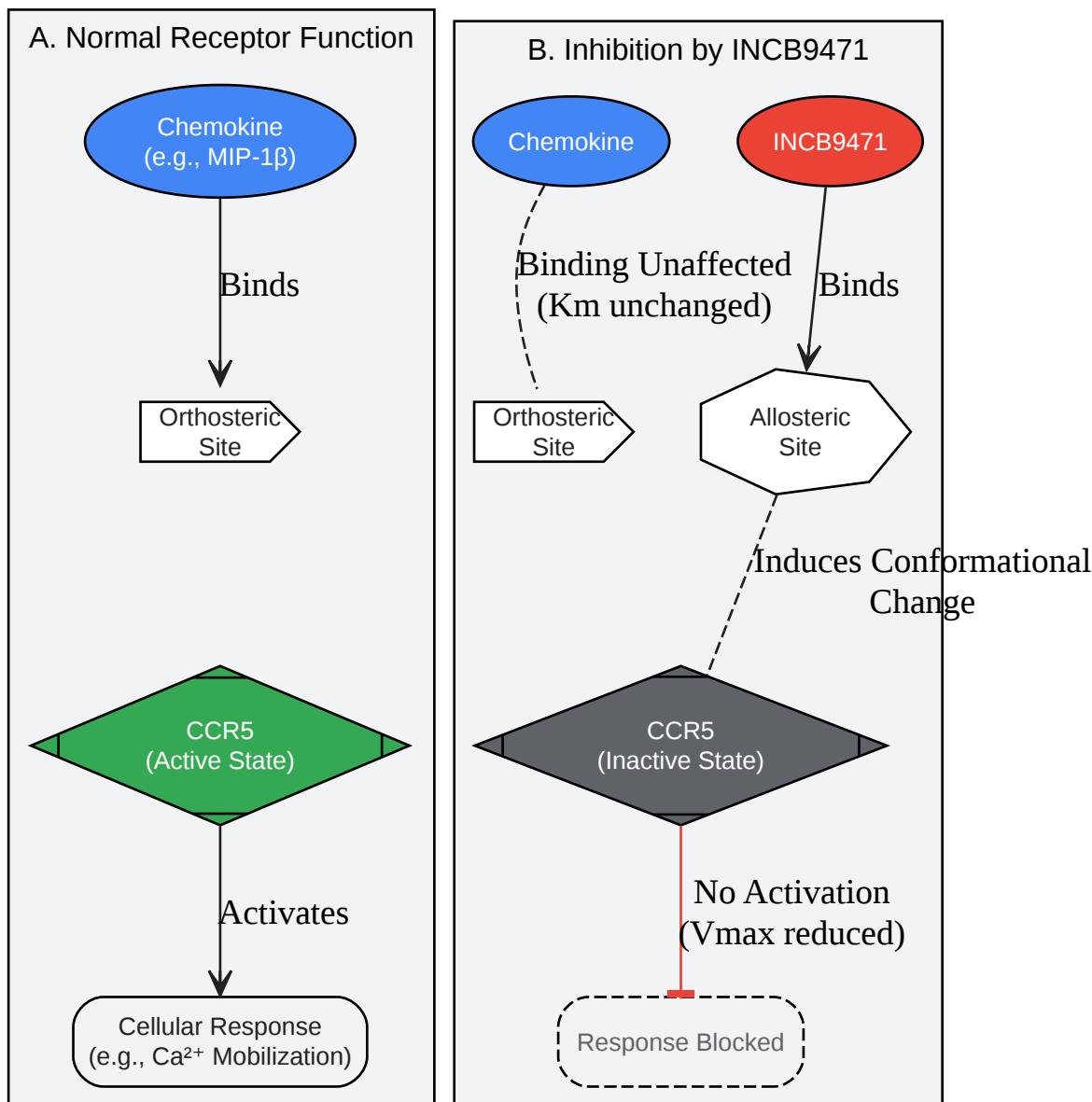
The following diagrams illustrate the key pathways and mechanisms described.



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Caption: HIV-1 entry pathway and the point of inhibition by **INCB9471**.

Mechanism of Allosteric Noncompetitive Inhibition

[Click to download full resolution via product page](#)Caption: Allosteric noncompetitive inhibition of CCR5 by **INCB9471**.**Need Custom Synthesis?**

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